molecular formula C18H25N3O3S B2370931 3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252918-86-7

3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2370931
CAS No.: 1252918-86-7
M. Wt: 363.48
InChI Key: OLTNYPJSWMQIPU-UHFFFAOYSA-N
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Description

3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.48. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 282.38 g/mol
  • CAS Number : Not specifically listed in the provided data.

The thieno[3,2-d]pyrimidine core is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

  • Inhibition of Protein Kinases : Thienopyrimidine derivatives have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. This compound may act as a selective inhibitor of specific kinases involved in tumor growth and metastasis.
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways. This mechanism is essential for eliminating malignant cells and could be a promising approach for cancer therapy.
  • Antimicrobial Properties : Preliminary studies suggest that thienopyrimidine derivatives exhibit antimicrobial activity against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of thienopyrimidine derivatives in vitro against several cancer cell lines, including breast and lung cancer. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against multi-drug resistant bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant strains .

Data Table

Biological ActivityEffectivenessReference
Anticancer (Cell Lines)Significant reduction in viability at µM levels
AntimicrobialEffective against S. aureus and E. coli

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of thienopyrimidine derivatives. For instance:

  • Modifications at the 3-position have shown to increase kinase inhibition potency.
  • Substituents such as piperidinyl groups are associated with improved solubility and bioavailability.

These findings indicate that further exploration of structure-activity relationships (SAR) could lead to more potent derivatives with enhanced therapeutic profiles.

Properties

IUPAC Name

3-(3-methylbutyl)-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-13(2)6-10-20-17(23)16-14(7-11-25-16)21(18(20)24)12-15(22)19-8-4-3-5-9-19/h7,11,13H,3-6,8-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTNYPJSWMQIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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